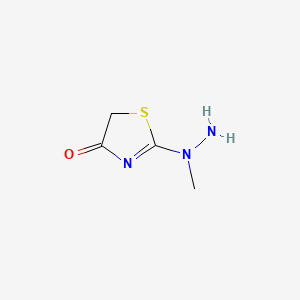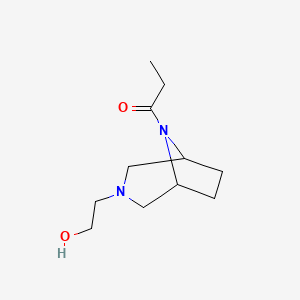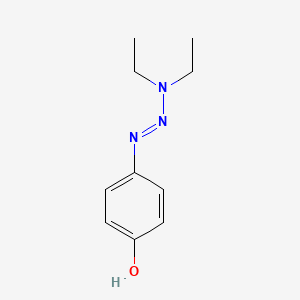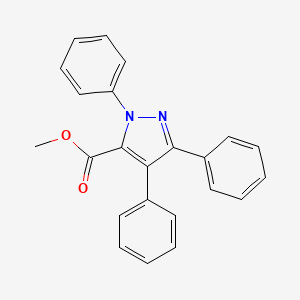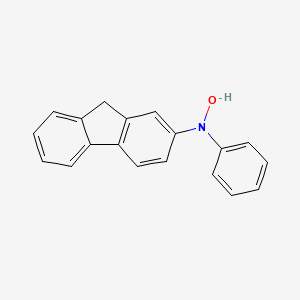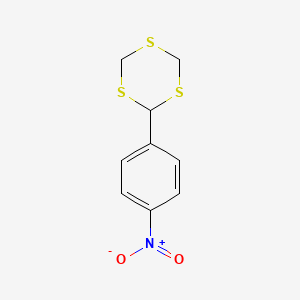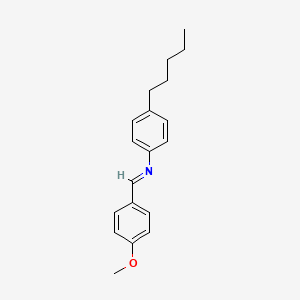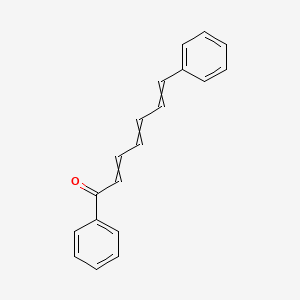
1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butynyl group, and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the butynyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the pyrrolidine ring can be synthesized through the reaction of a suitable amine with an appropriate alkyl halide under basic conditions. The butynyl group can be introduced through a coupling reaction using a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-3,3-diphenyl-4-piperidinyl diphenylacetate hydrochloride and 1-Methyl-2,3-diphenyl-3-pyrrolidinyl propionate share structural similarities.
Uniqueness: The presence of the butynyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24642-46-4 |
|---|---|
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-19(11-10-18-24-16-8-9-17-24)26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21;/h2-7,12-15,19,22H,8-9,16-18H2,1H3;1H |
InChI Key |
FCKIVXBJJQPVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


